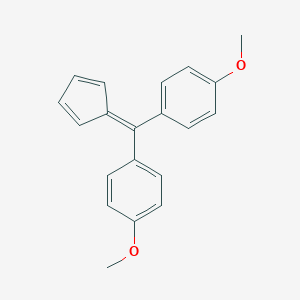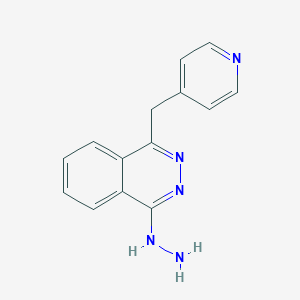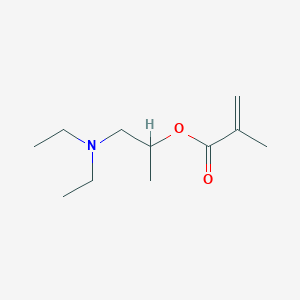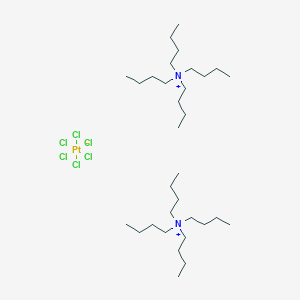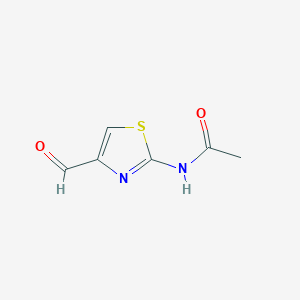![molecular formula C17H20N2O B102102 Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- CAS No. 16882-89-6](/img/structure/B102102.png)
Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-, also known as clozapine, is a psychoactive drug that is used to treat schizophrenia and other psychotic disorders. It was first synthesized in 1958 by the Swiss pharmaceutical company Geigy. Clozapine is considered to be a second-generation antipsychotic drug, which means that it is more effective and has fewer side effects than first-generation antipsychotics.
Mecanismo De Acción
Clozapine works by blocking the dopamine D4 receptor and the serotonin 5-HT2A receptor in the brain. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is thought to be responsible for the positive symptoms of schizophrenia. Clozapine also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its ability to reduce the negative symptoms of schizophrenia.
Efectos Bioquímicos Y Fisiológicos
Clozapine has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, which may contribute to its therapeutic effects. Clozapine also has a number of side effects, including weight gain, sedation, and agranulocytosis (a condition in which the white blood cell count is reduced).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine is a useful tool for studying the neurobiology of schizophrenia and other psychotic disorders in laboratory experiments. It has been used to study the effects of dopamine and serotonin on behavior and brain function. However, Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- has a number of limitations as a research tool. For example, it has a relatively short half-life, which means that it must be administered frequently in experiments. It also has a number of side effects, which may confound the results of experiments.
Direcciones Futuras
There are a number of future directions for research on Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- and its effects on the brain and behavior. One area of research is the development of new antipsychotic drugs that are more effective and have fewer side effects than Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-. Another area of research is the identification of biomarkers that can predict the response to Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- and other antipsychotic drugs. Finally, there is a need for more research on the long-term effects of Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- on the brain and behavior, particularly in patients with schizophrenia and other psychotic disorders.
Métodos De Síntesis
Clozapine is synthesized by the reaction of 8-chloro-11H-dibenzo[b,e][1,4]oxazepine with N,N-dimethyl-ethanamine in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out at room temperature. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied for its therapeutic effects in the treatment of schizophrenia and other psychotic disorders. It has been shown to be more effective than first-generation antipsychotics in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Clozapine has also been shown to be effective in reducing the negative symptoms of schizophrenia, such as apathy and social withdrawal.
Propiedades
Número CAS |
16882-89-6 |
|---|---|
Nombre del producto |
Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- |
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
2-(6H-benzo[c][1,5]benzoxazepin-11-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H20N2O/c1-18(2)11-12-19-15-8-4-3-7-14(15)13-20-17-10-6-5-9-16(17)19/h3-10H,11-13H2,1-2H3 |
Clave InChI |
HJJFCMIGCFUTPO-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=CC=CC=C2COC3=CC=CC=C31 |
SMILES canónico |
CN(C)CCN1C2=CC=CC=C2COC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



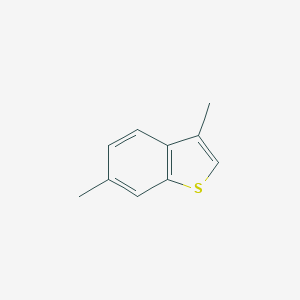
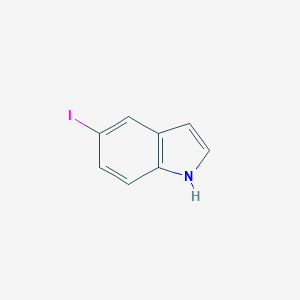
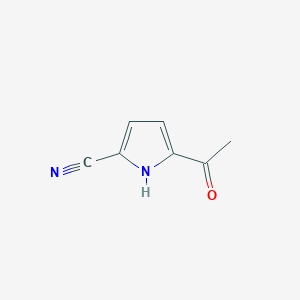
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
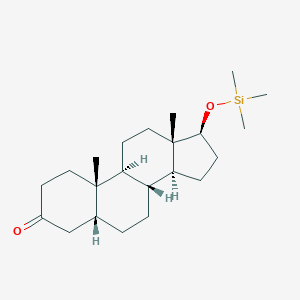
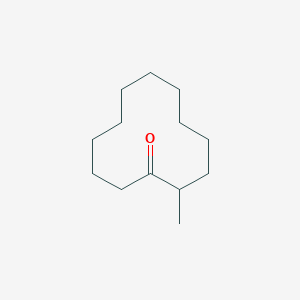
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
